1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Description
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Analysis
Structural Characteristics : Research on structurally similar compounds emphasizes the significance of the bicyclic core and sulfonyl functional groups in determining molecular conformation and reactivity. For example, the study of a closely related compound (Li-min Yang et al., 2008) highlights how the bicyclic ring system adopts specific conformations, crucial for interacting with biological targets or in catalytic processes.
Medicinal Chemistry Applications
Targeted Drug Design : The structure of the given compound is relevant in the context of designing selective receptor ligands or enzyme inhibitors. For instance, research into phenyl pyrrolidine sulfones as RORγt inverse agonists (J. Duan et al., 2019) demonstrates the utility of such compounds in modulating immune responses, which could inform similar applications for the compound .
Material Science and Chemistry
Electron Transport Materials : The incorporation of sulfonyl groups and bicyclic structures into polymers for electronics, as investigated by Lin Hu et al. (2015) for n-type conjugated polyelectrolytes, suggests potential applications in the development of novel materials for electronic devices. Such materials can facilitate improved electron mobility and device efficiency.
Synthetic Methodologies
Stereoselective Synthesis : Studies on the stereoselective synthesis of compounds with bicyclic structures, such as the potent PI3 kinase inhibitor metabolites (Zecheng Chen et al., 2010), offer insights into methodologies that could be applied to the efficient and selective synthesis of the compound , particularly emphasizing the importance of stereochemistry in biological activity.
properties
IUPAC Name |
1-[8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-11-8-15(4-5-16(11)19)26(24,25)21-12-2-3-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h4-5,8,12-14H,2-3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQCFUJZOQMIBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
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